![molecular formula C6H7N5S B14004036 9-Amino-6-[methylthio]-9H-purine CAS No. 20914-61-8](/img/structure/B14004036.png)
9-Amino-6-[methylthio]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-6-[methylthio]-9H-purine: is a heterocyclic aromatic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA This compound is characterized by the presence of an amino group at the 9th position and a methylthio group at the 6th position on the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-6-[methylthio]-9H-purine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with a methylthiol reagent, such as sodium methylthiolate, to introduce the methylthio group at the 6th position.
Amination: The resulting 6-methylthiopurine is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 9th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-Amino-6-[methylthio]-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylthio group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group at the 9th position can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated purine derivatives.
Scientific Research Applications
9-Amino-6-[methylthio]-9H-purine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities. Its derivatives are investigated for their ability to inhibit specific enzymes involved in disease pathways.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-Amino-6-[methylthio]-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The amino and methylthio groups play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by mimicking natural substrates or by binding to allosteric sites, thereby affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A thiopurine analog used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug derived from 6-mercaptopurine.
Thioguanine: Another thiopurine analog with anticancer properties.
Uniqueness
9-Amino-6-[methylthio]-9H-purine is unique due to the presence of both an amino group and a methylthio group, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with biological targets, making it a valuable compound for drug development and research.
Properties
CAS No. |
20914-61-8 |
|---|---|
Molecular Formula |
C6H7N5S |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
6-methylsulfanylpurin-9-amine |
InChI |
InChI=1S/C6H7N5S/c1-12-6-4-5(8-2-9-6)11(7)3-10-4/h2-3H,7H2,1H3 |
InChI Key |
IIXIVKQCVIUIOF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14003962.png)
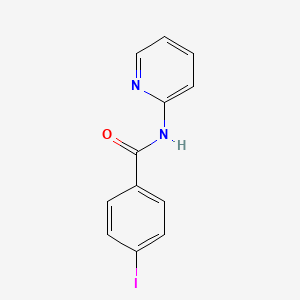
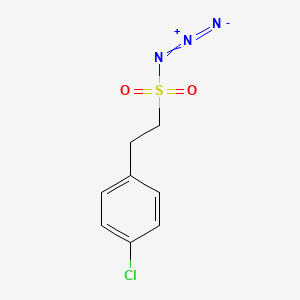
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
![4-[bis(2-chloroethyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B14003984.png)
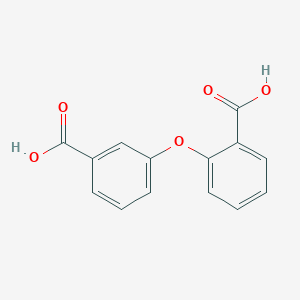
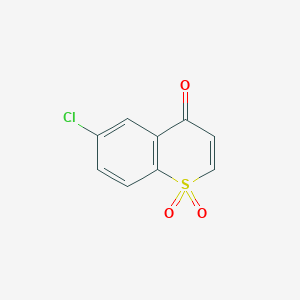
![N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14004014.png)

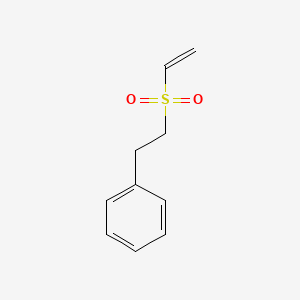

![N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14004030.png)

